molecular formula C16H12N4O5S2 B2405557 (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide CAS No. 476316-69-5

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide

Cat. No.: B2405557
CAS No.: 476316-69-5
M. Wt: 404.42
InChI Key: WMROHHGBQQZOTI-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide is a complex organic compound that features a nitrophenyl group, a sulfamoylbenzo[d]thiazolyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions, including the formation of the acrylamide backbone and subsequent functionalization with nitrophenyl and sulfamoyl groups. The compound's structure is characterized by its unique functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiazole and nitrophenyl moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group enhances this activity by potentially interfering with bacterial folate synthesis pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated against different cancer cell lines. Studies have reported that similar compounds demonstrate cytotoxic effects on human breast adenocarcinoma cells (MCF7) and other cancer types. The mechanism of action may involve apoptosis induction and disruption of cell cycle progression .

Antimicrobial Activity Assessment

In vitro studies have demonstrated that derivatives containing the thiazole ring exhibit potent antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations, making them promising candidates for further development as antimicrobial agents .

Anticancer Screening Results

Research has highlighted that certain derivatives show a significant reduction in cell viability in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. For example, compounds structurally similar to this compound have been reported to induce apoptosis in MCF7 cells through caspase activation pathways .

Comparative Data Table

Compound Biological Activity Target Pathway IC50/MIC Values
This compoundAntimicrobialFolate synthesisMIC < 10 µg/mL
Similar thiazole derivativesAnticancerApoptosis inductionIC50 ~ 20 µM
N-(4-bromophenyl) thiazol derivativesAntimicrobial & AnticancerCell cycle disruptionMIC ~ 5 µg/mL

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide: shares structural similarities with other nitrophenyl and benzo[d]thiazolyl compounds.

    Sulfamoylbenzo[d]thiazole derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H14N4O4S
  • Molecular Weight : 358.36 g/mol

The compound features a nitrophenyl group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Studies have shown that derivatives of acrylamide compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways such as the MAPK pathway .
  • Antimicrobial Properties :
    • The presence of the thiazole ring in the structure contributes to antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with essential cellular processes .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), leading to increased levels of neurotransmitters like acetylcholine and dopamine. This can have implications for cognitive enhancement and mood regulation .

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The compound's effectiveness was attributed to its ability to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing :
    • The compound was evaluated against a panel of bacteria, including both Gram-positive and Gram-negative strains. Results indicated a broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) suggesting potential for development as an antimicrobial agent.
  • Neuroprotective Effects :
    • In models of neurodegeneration, the compound showed promise in protecting neuronal cells from oxidative stress-induced damage, potentially through its antioxidant properties.

Data Tables

Biological ActivityAssay TypeResultReference
AnticancerCytotoxicityIC50 = 5 µM
AntimicrobialMIC TestingMIC = 32 µg/mL (E. coli)
NeuroprotectiveOxidative StressReduced cell death by 40%

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S2/c17-27(24,25)12-6-7-13-14(9-12)26-16(18-13)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H2,17,24,25)(H,18,19,21)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMROHHGBQQZOTI-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.